molecular formula C10H11ClN2S B3975128 3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride

3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride

Cat. No.: B3975128
M. Wt: 226.73 g/mol
InChI Key: HRZPNPBVRAIIOD-UHFFFAOYSA-N
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Description

3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride is a chemical compound with the molecular formula C10H10N2S·HCl. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a phenyl group attached to a prop-2-ynyl chain, which is further connected to a carbamimidothioate moiety.

Properties

IUPAC Name

3-phenylprop-2-ynyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZPNPBVRAIIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride typically involves the reaction of 3-phenylprop-2-yn-1-amine with carbon disulfide and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Phenylprop-2-yn-1-amine} + \text{Carbon disulfide} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of squalene epoxidase, it binds to the enzyme’s active site, preventing the conversion of squalene to 2,3-oxidosqualene, a key step in cholesterol biosynthesis . This inhibition disrupts the production of cholesterol, which can have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit squalene epoxidase sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride
Reactant of Route 2
3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride

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